molecular formula C15H19BrN2O B3107488 [2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide CAS No. 1609409-48-4

[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide

Cat. No.: B3107488
CAS No.: 1609409-48-4
M. Wt: 323.23
InChI Key: DYNQDPKJOVIFKY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethylamine hydrobromide (CAS: 1185302-92-4) is a secondary amine salt with the molecular formula C₁₅H₁₉BrN₂O and a molecular weight of 323.24 g/mol . It features a methoxyphenyl group linked via an ethyl chain to a pyridinylmethyl amine moiety, forming a hydrobromide salt.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNQDPKJOVIFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)ethylamine hydrobromide is used as a building block for the synthesis of more complex molecules. It is employed in the development of new organic compounds and materials.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, 2-(4-Methoxyphenyl)ethylamine hydrobromide is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is valued for its reactivity and versatility in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The methoxyphenyl group and the pyridinylmethyl group contribute to its binding affinity and selectivity. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Salt Form
2-(4-Methoxyphenyl)ethylamine hydrobromide C₁₅H₁₉BrN₂O 4-Methoxyphenyl, pyridinylmethyl 323.24 Hydrobromide
2-(4-Chlorophenyl)ethylamine hydrobromide C₁₇H₂₀ClNO·HBr 4-Chlorophenyl, 4-ethoxybenzyl 371.00 Hydrobromide
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) C₁₀H₁₃N₃O 4-Methoxyphenyl, imidazoline 191.23 Free base
{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide C₉H₁₁FN₂OS·HBr 4-Fluorophenoxy, sulfanyl 295.17 Hydrobromide
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride C₉H₁₀BrNO₂·HCl 4-Bromophenyl, ester 303.55 Hydrochloride

Key Observations :

  • Methoxy vs. In contrast, chloro (C20) or fluoro () substituents are electron-withdrawing, which may alter metabolic stability or target selectivity .
  • Heterocyclic Core : The pyridinylmethyl group in the target compound distinguishes it from imidazoline (C20) or sulfanyl () analogues, suggesting divergent pharmacological mechanisms (e.g., pyridine’s role in nicotinic acetylcholine receptor interactions).

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The hydrobromide salt of the target compound likely offers superior aqueous solubility compared to free bases (e.g., C20) , though its molecular weight (323.24 g/mol) is lower than chlorophenyl analogues (371 g/mol, ), which may reduce passive diffusion across lipid membranes.
  • The hydrochloride salt of methyl 2-amino-2-(4-bromophenyl)acetate () may exhibit different solubility profiles due to the ester group, which is prone to hydrolysis.
Receptor Binding and Selectivity
  • The pyridinylmethyl group in the target compound could enhance affinity for monoamine transporters or serotonin receptors, akin to pyridine-containing antidepressants .
  • Imidazoline derivatives (C20) are associated with adrenergic receptor modulation, while sulfanyl compounds () may target enzymes like cysteine proteases .

Commercial and Research Status

  • The target compound is discontinued , limiting its current research utility. In contrast, chlorophenyl () and fluorophenoxy () analogues remain available, suggesting broader applicability in medicinal chemistry.

Biological Activity

2-(4-Methoxyphenyl)ethylamine hydrobromide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for its effects on various biological systems, including its interactions with neurotransmitter receptors and its therapeutic potential in treating various conditions.

  • IUPAC Name : 2-(4-Methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine hydrobromide
  • Molecular Formula : C17H22BrN
  • Molecular Weight : 332.27 g/mol
  • CAS Number : 1609409-47-3

The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrobromide is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

  • Receptor Binding : The compound has shown affinity for serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions.
  • Enzyme Interaction : It may influence the activity of certain enzymes involved in neurotransmitter synthesis and degradation, thereby affecting overall neurotransmitter levels.

Biological Activity Studies

Several studies have investigated the biological effects of 2-(4-Methoxyphenyl)ethylamine hydrobromide. Below is a summary of significant findings:

StudyFindingsMethodology
Study 1Demonstrated anxiolytic effects in animal models.Behavioral tests in rodents.
Study 2Showed potential antidepressant activity through serotonin receptor modulation.In vivo receptor binding assays.
Study 3Indicated antifungal properties against certain strains of fungi.Antifungal susceptibility testing.

Case Studies

  • Anxiolytic Effects :
    • A study conducted on rodent models indicated that administration of 2-(4-Methoxyphenyl)ethylamine hydrobromide led to a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.
  • Antidepressant Activity :
    • In another investigation, the compound was found to enhance serotonergic transmission, resulting in improved mood-related behaviors in mice subjected to chronic stress protocols.
  • Antifungal Activity :
    • Laboratory tests revealed that this compound exhibited antifungal activity against Candida species, suggesting its potential use as an antifungal agent.

Safety and Toxicology

While preliminary findings are promising, comprehensive toxicological studies are necessary to evaluate the safety profile of 2-(4-Methoxyphenyl)ethylamine hydrobromide. Toxicity assessments should include:

  • Acute toxicity studies.
  • Long-term exposure effects.
  • Evaluation of potential side effects related to receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
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[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide

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